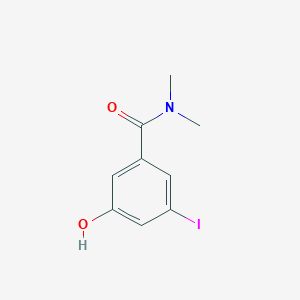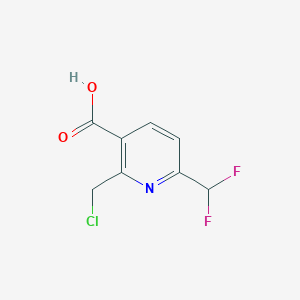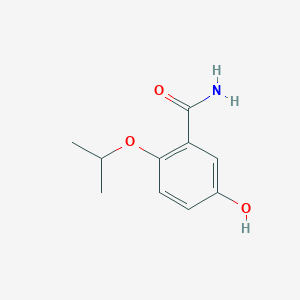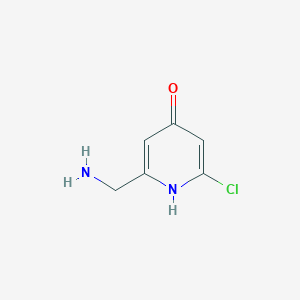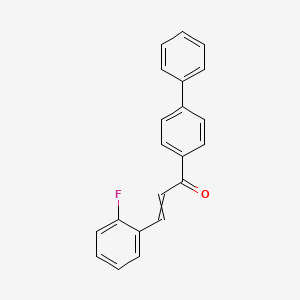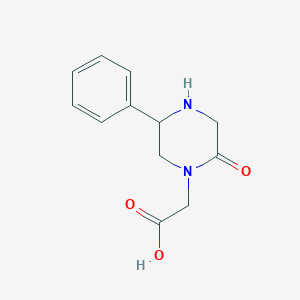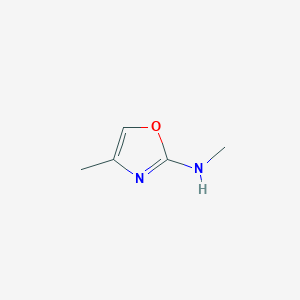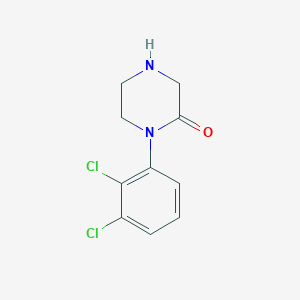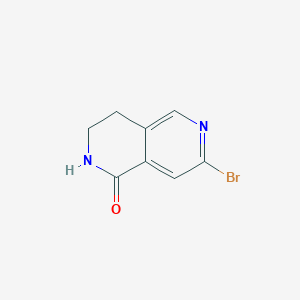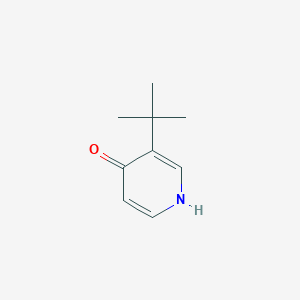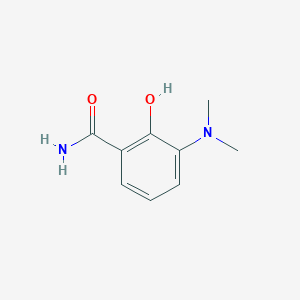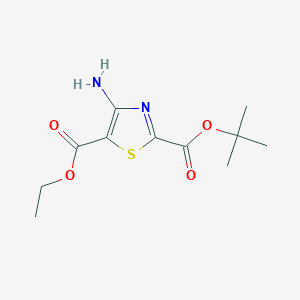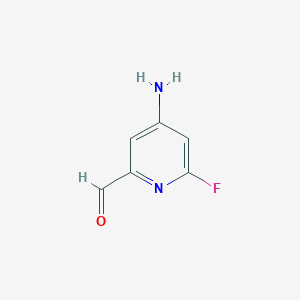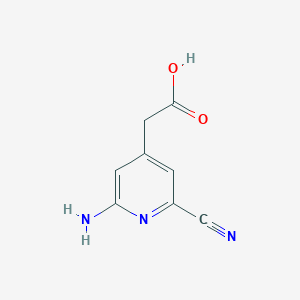
(2-Amino-6-cyanopyridin-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-6-cyanopyridin-4-YL)acetic acid is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . This compound is characterized by the presence of an amino group, a cyano group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-cyanopyridin-4-YL)acetic acid can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-6-cyanopyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amino group.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
(2-Amino-6-cyanopyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Amino-6-cyanopyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. For instance, the compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function . The presence of the amino and cyano groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and behavior .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Amino-6-cyanopyridin-4-YL)acetic acid include other cyanoacetamide derivatives and pyridine-based compounds . Examples include:
N-cyanoacetamides: These compounds share the cyanoacetamide functional group and exhibit similar reactivity and applications.
Pyridine derivatives: Compounds with a pyridine ring and various substituents, such as pyridine-2-carboxylic acid and pyridine-3-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a cyano group allows for diverse reactivity and interactions, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-(2-amino-6-cyanopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H7N3O2/c9-4-6-1-5(3-8(12)13)2-7(10)11-6/h1-2H,3H2,(H2,10,11)(H,12,13) |
InChI Key |
LACHEIZOQSSADU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


